

Application of Fexofenadine-d6 in Human Plasma Pharmacokinetic Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Fexofenadine-d6	
Cat. No.:	B602463	Get Quote

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Introduction

Fexofenadine is a second-generation antihistamine that acts as a selective histamine H1-receptor antagonist.[1][2] It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable quantification of fexofenadine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as **Fexofenadine-d6**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Fexofenadine-d6** shares identical physicochemical properties with the unlabeled drug, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variability in sample processing, leading to high accuracy and precision.

This document provides detailed application notes and protocols for the use of **Fexofenadine-d6** in the quantification of fexofenadine in human plasma by LC-MS/MS.

Experimental Protocols Bioanalytical Method for Fexofenadine Quantification in Human Plasma



This protocol outlines a validated LC-MS/MS method for the determination of fexofenadine in human plasma, utilizing **Fexofenadine-d6** as the internal standard.

- 1. Materials and Reagents:
- Fexofenadine hydrochloride (Reference Standard)
- Fexofenadine-d6 (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Human plasma (K2-EDTA)
- 2. Standard and Internal Standard Stock Solution Preparation:
- Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.
- **Fexofenadine-d6** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Fexofenadine-d6** in methanol.
- Working Solutions: Prepare serial dilutions of the fexofenadine stock solution in methanol to create working solutions for calibration curve standards and quality control (QC) samples.
- Internal Standard Spiking Solution: Dilute the Fexofenadine-d6 stock solution with acetonitrile to a final concentration of 35 ng/mL.[3]
- 3. Sample Preparation (Protein Precipitation):[3]
- Allow frozen plasma samples to thaw at room temperature.



- Vortex the plasma samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 100 μL of human plasma.
- Add 300 μL of the internal standard spiking solution (Fexofenadine-d6 in acetonitrile) to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue with 200 μL of the mobile phase.
- Vortex for 30 seconds.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.



Parameter	Condition
LC System	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Isocratic or gradient elution optimized for separation
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Fexofenadine: m/z 502.3 → 466.3 Fexofenadine-d6: m/z 508.3 → 472.3
Dwell Time	100 ms
Collision Energy (CE)	Optimized for each transition
Declustering Potential (DP)	Optimized for each transition

5. Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

- Selectivity: Absence of interfering peaks at the retention times of fexofenadine and **Fexofenadine-d6** in blank plasma from at least six different sources.
- Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. The range is typically 1 to 500



ng/mL.[3][4]

- Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum
 of four concentration levels (LLOQ, low QC, mid QC, and high QC). Acceptance criteria are
 typically within ±15% (±20% for LLOQ).
- Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.
- Recovery: The extraction efficiency of fexofenadine from human plasma.
- Stability: Stability of fexofenadine in plasma under various conditions (freeze-thaw, shortterm benchtop, long-term storage).

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Fexofenadine Quantification



Parameter	Method 1	Method 2	Method 3
Internal Standard	Fexofenadine-d6[3]	Fexofenadine-d10[5]	Mosapride[4]
Sample Volume	100 μL Plasma[3]	50 μL Serum[5]	Not Specified[4]
Extraction Method	Protein Precipitation[3]	Protein Precipitation[5]	Solid-Phase Extraction[4]
LC Column	Phenomenex Gemini C18 (50 × 2.0 mm, 5 μm)[3]	Acquity BEH C18 (50 x 2.1 mm, 1.7 μm)[5]	Reverse-phase column[4]
Mobile Phase	0.1% formic acid, 5 mM ammonium acetate in water and methanol (35:65, v/v)	Gradient with 0.1% formic acid in water and acetonitrile[5]	Isocratic mobile phase[4]
Flow Rate	0.2 mL/min[3]	0.5 mL/min[5]	Not Specified[4]
Run Time	2 min[3]	4 min[5]	2 min[4]
Detection	ESI-MS/MS (Positive) [3]	ESI-MS/MS (Positive) [5]	ESI-MS/MS (Positive) [4]
Linear Range	1 - 500 ng/mL[3]	1.0 - 500.0 ng/mL[5]	1 - 500 ng/mL[4]
LLOQ	1 ng/mL[3]	1.0 ng/mL[5]	1 ng/mL[4]

Table 2: Pharmacokinetic Parameters of Fexofenadine in Healthy Adults



Parameter	Value	Reference
Tmax (Time to Peak Plasma Concentration)	1-3 hours	[1]
Cmax (Peak Plasma Concentration)	Dose-dependent	[6]
t1/2 (Elimination Half-life)	~14.4 hours	[1]
Protein Binding	60-70%	[1]
Metabolism	Minimal (<5%)	[1]
Excretion	Primarily in feces (~80%) and urine (~11%) as unchanged drug	[3]

Mandatory Visualizations Signaling Pathway

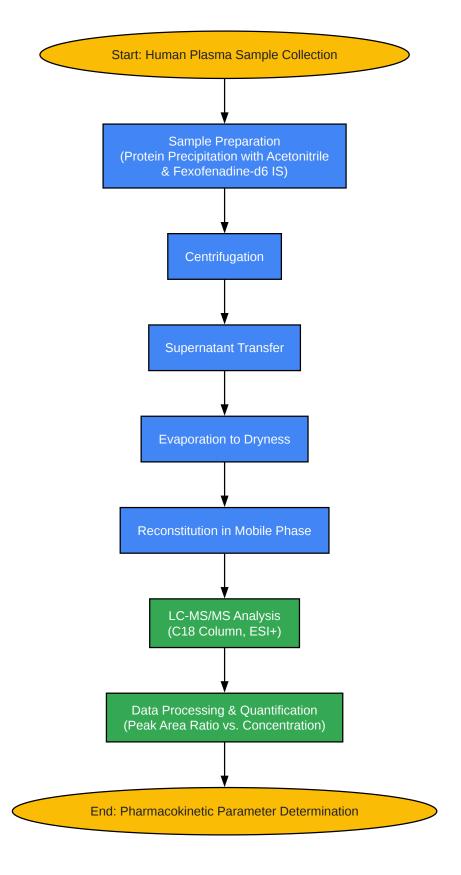


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Caption: Fexofenadine's mechanism as a histamine H1 receptor inverse agonist.

Experimental Workflow





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Caption: Workflow for fexofenadine quantification in human plasma.



Conclusion

The use of **Fexofenadine-d6** as an internal standard provides a robust, sensitive, and specific method for the quantification of fexofenadine in human plasma. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in pharmacokinetic and bioequivalence studies of fexofenadine. The high-throughput nature of the described LC-MS/MS methods makes them well-suited for the analysis of a large number of samples, which is typical in clinical trials. Proper method validation is essential to ensure the reliability of the generated data.

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